5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core with chloro substituents at positions 5 (pyridine ring) and 3 (4-chlorophenyl group). This scaffold is part of the broader [1,2,4]triazolo[4,3-a]pyridine family, known for diverse biological activities, including antifungal, antibacterial, and receptor modulation properties .
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-6-4-8(5-7-9)12-16-15-11-3-1-2-10(14)17(11)12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETIHJVOUJAFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyridine with 4-chlorobenzonitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the triazolopyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding triazolopyridine oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine. The compound has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study: HepG2 Cells (Liver Cancer)
- Findings : The compound exhibited significant cytotoxic effects with an IC50 value indicating potent activity against liver cancer cells.
- Case Study: HeLa Cells (Cervical Cancer)
- Findings : In vitro studies demonstrated that treatment with this compound led to a marked reduction in cell viability and proliferation.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness has been evaluated through various assays:
- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Preliminary results suggest potential antifungal properties, warranting further investigation into its use as an antifungal agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 5 | Enhances potency against targeted kinases |
| Aromatic groups | Improves selectivity and reduces off-target effects |
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
5-Chloro[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide
- Structure : Differs by replacing the 4-chlorophenyl group with an amine (-NH₂) at position 3.
- Properties: The hydrobromide salt enhances solubility in polar solvents, making it suitable for pharmacological formulations.
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole
- Structure : Incorporates an oxadiazole ring and chloromethyl group.
Analogues with Modified Core Scaffolds
4-{5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
- Structure : Triazolo[1,5-a]pyrimidine core with a carboxylic acid group.
Antifungal Activity
Biological Activity
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H10Cl2N4
- Molecular Weight : 315.16 g/mol
- CAS Number : 129177-21-5
Synthesis
The synthesis of this compound typically involves:
- Reagents : 4-chlorophenylhydrazine and appropriate triazole precursors.
- Conditions : The reaction is often conducted in solvents like dimethylformamide (DMF) under reflux conditions to promote cyclization.
Anticancer Activity
Research indicates that compounds within the triazolo family exhibit significant anticancer properties. For instance:
- Mechanism : The compound inhibits key kinases such as c-Met and VEGFR-2, which are involved in tumor growth and angiogenesis. This inhibition disrupts signaling pathways essential for cancer cell proliferation .
- Cell Lines Tested : Studies have evaluated the compound against various cancer cell lines including breast, colon, and lung cancers. Results demonstrated notable antiproliferative effects .
Antimicrobial Properties
This compound has shown potential antimicrobial activity:
- Evaluation : In vitro studies have assessed its efficacy against bacterial strains and fungi. Certain derivatives have exhibited promising antifungal activity against pathogenic fungi .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound binds to and inhibits c-Met and VEGFR-2 kinases.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, potentially disrupting replication processes.
- Enzyme Inhibition : Compounds in this class may inhibit metabolic enzymes involved in critical cellular functions .
Q & A
Q. What are the common synthetic routes for 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves oxidative cyclization of hydrazine intermediates. Key methods include:
- Oxidative ring closure : Using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding up to 73% isolated yield. This green approach avoids toxic reagents like Cr(VI) salts .
- Solvent-free fusion : Reacting intermediates (e.g., compound 7) with phenyl acetic acid under solvent-free conditions at elevated temperatures, achieving 93% yield .
- Reflux conditions : For example, refluxing with glacial acetic acid for 3 hours or pyridine for 15 hours to form triazolo-pyrimidine derivatives .
Q. Optimization strategies :
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data interpreted?
Answer:
- 1H/13C-NMR : Critical for identifying substituents. For example:
- IR spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ in cyano derivatives) .
- Elemental analysis : Validates purity and molecular formula .
- X-ray diffraction : Resolves crystal structures, as seen in herbicidal activity studies .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR be applied to understand the herbicidal activity of triazolopyridine derivatives?
Answer:
- 3D-QSAR workflow :
- Data collection : Assemble herbicidal activity data (e.g., inhibition rates at 150 g a.i. ha⁻¹) and structural parameters of derivatives .
- Molecular alignment : Align structures based on the triazolopyridine core.
- Model building : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity.
- Validation : Cross-validate models using test sets to predict new derivatives’ efficacy .
- Key findings : Substituents at positions 3 and 8 (e.g., chloro, propylphenyl) enhance herbicidal activity by improving target binding .
Q. What strategies resolve contradictions in biological activity data among structurally similar triazolopyridine derivatives?
Answer:
- Systematic SAR studies : Synthesize analogs with controlled substituent variations (e.g., replacing chloro with trifluoromethyl or cyano groups) and test bioactivity .
- In vitro assays : Compare enzyme inhibition (e.g., EGFR-TK) or receptor binding (e.g., mGluR2) to isolate mechanism-specific effects .
- Data normalization : Account for experimental variables (e.g., assay conditions, purity) using internal standards .
Q. How does the introduction of electron-withdrawing groups (e.g., chloro, trifluoromethyl) influence the reactivity and bioactivity of triazolopyridine derivatives?
Answer:
- Chemical reactivity :
- Bioactivity :
- Chlorophenyl derivatives exhibit broad-spectrum herbicidal activity (50% inhibition at 37.5 g a.i. ha⁻¹) .
- Trifluoromethyl analogs show enhanced antimicrobial activity due to stronger target binding .
Q. What are the challenges in achieving regioselectivity during triazolopyridine synthesis, and how can they be addressed?
Answer:
- Challenges : Competing cyclization pathways (e.g., unexpected pyrazolo-triazolo-pyrimidine formation under reflux) .
- Solutions :
- Directing groups : Use substituents (e.g., methoxy) to steer cyclization toward the desired position .
- Catalytic control : Employ transition-metal catalysts (e.g., Pd) to enhance regioselectivity, though this is underexplored for triazolopyridines .
- Solvent optimization : Polar solvents (e.g., DMSO) may favor specific intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
